1,3-Bis(methoxymethyl)-5-propionoxy-5-(1-phenylethyl)barbituric acid
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Overview
Description
[1,3-bis(methoxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3-bis(methoxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate typically involves multiple steps, starting from readily available precursors. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle the exothermic nature of some of the steps involved in the synthesis. The use of automated systems for monitoring and adjusting reaction conditions is also common to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[1,3-bis(methoxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1,3-bis(methoxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure can be modified to create probes or inhibitors for various biological targets.
Medicine
In medicine, [1,3-bis(methoxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutics.
Industry
In industrial applications, this compound can be used in the production of polymers, coatings, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [1,3-bis(methoxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- [1,3-bis(methoxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] acetate
- [1,3-bis(methoxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] butanoate
Uniqueness
Compared to similar compounds, [1,3-bis(methoxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate has unique properties due to the presence of the propanoate group. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Properties
CAS No. |
37431-41-7 |
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Molecular Formula |
C19H24N2O7 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[1,3-bis(methoxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate |
InChI |
InChI=1S/C19H24N2O7/c1-5-15(22)28-19(13(2)14-9-7-6-8-10-14)16(23)20(11-26-3)18(25)21(12-27-4)17(19)24/h6-10,13H,5,11-12H2,1-4H3 |
InChI Key |
DKSLPFNFRDNYJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(C(=O)N(C(=O)N(C1=O)COC)COC)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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